ethyl 3-chloro-2,4,5-trifluorobenzoate
Overview
Description
Ethyl 3-chloro-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . This compound is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with ethanol. It is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2,4,5-trifluorobenzoate can be synthesized through the esterification of 3-chloro-2,4,5-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2,4,5-trifluorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Hydrolysis: 3-chloro-2,4,5-trifluorobenzoic acid and ethanol.
Reduction: 3-chloro-2,4,5-trifluorobenzyl alcohol.
Scientific Research Applications
Ethyl 3-chloro-2,4,5-trifluorobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and medicinal compounds.
Material Science: As a precursor for the synthesis of fluorinated polymers and materials with unique properties.
Agricultural Chemistry: In the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2,4,5-trifluorobenzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Ethyl 3-chloro-2,4,5-trifluorobenzoate can be compared with other similar compounds such as:
- Ethyl 3-chloro-4-fluorobenzoate
- Ethyl 3-chloro-2,4-difluorobenzoate
- Ethyl 3-chloro-2,5-difluorobenzoate
These compounds share similar structural features but differ in the number and position of fluorine atoms on the benzene ring. The presence of multiple fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 3-chloro-2,4,5-trifluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-2-15-9(14)4-3-5(11)8(13)6(10)7(4)12/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFDOIEEUTSQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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